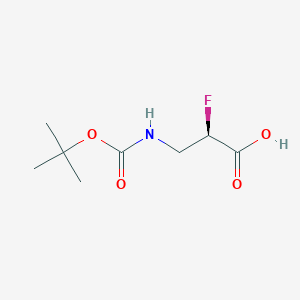

(R)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid

Description

Properties

IUPAC Name |

(2R)-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUCZGVVXISNFC-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The fluorination of the propanoic acid derivative can be achieved using various fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA), leading to the formation of the free amino acid.

Common Reagents and Conditions

Fluorination: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Deprotected Amino Acid: Removal of the Boc group yields the free amino acid, which can be further utilized in peptide synthesis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

(R)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid is a structural analog of natural amino acids, making it a valuable building block in the synthesis of biologically active compounds. Its fluorinated structure enhances the pharmacological properties of peptides, which can be crucial in developing novel anticancer agents. For instance, studies have shown that fluorinated amino acids can improve the stability and bioavailability of peptide drugs, leading to better therapeutic outcomes in cancer treatment .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. In vitro studies suggest that incorporating this compound into peptide sequences can enhance their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases . This application is particularly relevant in the context of developing treatments for conditions such as Alzheimer's disease.

Peptide Synthesis

Building Block for Peptides

As a β-amino acid, this compound serves as an essential building block in peptide synthesis. Its unique structure allows for the incorporation into various peptide sequences, enabling researchers to design peptides with enhanced stability and activity. This feature is particularly useful in the synthesis of cyclic peptides and peptidomimetics, which often exhibit improved pharmacokinetic properties compared to linear peptides .

Case Studies in Drug Development

Several studies have utilized this compound in the design of peptide-based drugs. For example, its incorporation into a peptide sequence targeting specific receptors involved in cancer cell proliferation has demonstrated promising results in preclinical models . The ability to modify peptide structures with this compound allows for fine-tuning of biological activity and selectivity.

Biochemical Research

Enzyme Inhibition Studies

The compound has been used in research focusing on enzyme inhibition, particularly those involved in metabolic pathways related to amino acids. Its fluorinated nature can influence enzyme-substrate interactions, providing insights into enzyme mechanisms and potential therapeutic targets .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a standard reference material for developing analytical methods such as HPLC-MS/MS. These methods are crucial for quantifying amino acids and their derivatives in biological samples, aiding in pharmacokinetic studies and biomarker discovery .

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid involves the reactivity of the Boc-protected amino group and the fluorinated carbon center. The Boc group provides steric protection, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the propanoic acid backbone or aromatic rings, influencing physicochemical and biological properties.

Key Observations :

- Fluorine Position : α-Fluorine (as in the parent compound) increases acidity of the carboxylic acid (pKa ~2.5), enhancing solubility in aqueous media. β-Fluorinated aromatic analogues (e.g., 2-fluorophenyl) introduce steric and electronic effects, altering target binding .

- Aromatic vs. Aliphatic Substituents : Aromatic rings (e.g., phenyl, trifluoromethylphenyl) improve lipophilicity (logP ~2.5–3.5), whereas aliphatic chains retain higher polarity (logP ~1.2 for the parent compound) .

Physicochemical Properties

- Solubility : The parent compound’s solubility in water is ~50 mg/mL due to the carboxylic acid group, while aromatic analogues (e.g., 2-fluorophenyl) show reduced solubility (<10 mg/mL) .

- Thermal Stability : Boc-protected compounds decompose at ~150–200°C, with fluorinated aromatic variants exhibiting higher thermal stability (decomposition >200°C) .

Biological Activity

(R)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid, also known as Boc-2-fluoro-3-amino-propanoic acid, is a fluorinated amino acid derivative that has garnered interest in medicinal chemistry and biological research. This compound is particularly notable for its potential applications in peptide synthesis and as a building block in drug development.

- Molecular Formula : C8H14FNO4

- Molecular Weight : 207.20 g/mol

- CAS Number : 76399-81-0

- IUPAC Name : (R)-2-((tert-butoxycarbonyl)amino)-3-fluoropropanoic acid

Synthesis and Reactivity

The synthesis of this compound typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). The fluorination of the propanoic acid derivative can be achieved using various fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The compound can undergo deprotection to yield the free amino acid, which is crucial for its biological activity .

The biological activity of this compound primarily stems from its structural characteristics, which allow it to interact with biological systems in unique ways:

- Fluorine Substitution : The presence of fluorine can influence the conformational dynamics of peptides and proteins, potentially enhancing their stability and bioactivity.

- Amino Group Reactivity : Upon deprotection, the amino group can engage in various biochemical pathways, acting as a nucleophile in peptide bond formation or other reactions.

Applications in Research and Medicine

- Peptide Synthesis : This compound is utilized as a building block in the synthesis of fluorinated peptides, which are studied for their enhanced pharmacokinetic properties compared to their non-fluorinated counterparts .

- Protein Structure Studies : Researchers employ fluorinated amino acids like this compound to investigate the effects of fluorination on protein structure and function, providing insights into enzyme activity and stability .

- Medicinal Chemistry : The incorporation of fluorinated amino acids into drug candidates is explored to improve their metabolic stability and efficacy. For instance, studies indicate that fluorinated peptides may exhibit altered binding affinities to target receptors, potentially leading to more effective therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-3-Amino-2-fluoropropanoic acid | Lacks Boc protecting group | Higher reactivity due to free amino group |

| (R)-3-((tert-butoxycarbonyl)amino)-2-chloropropanoic acid | Chlorine instead of fluorine | Different reactivity profile; less stable than fluorinated analogs |

Case Studies and Research Findings

- A study published in the Journal of Organic Chemistry highlighted the successful incorporation of this compound into peptide sequences, demonstrating enhanced thermal stability and resistance to proteolytic degradation compared to non-fluorinated peptides .

- Another research article examined the effects of this compound on enzyme kinetics, revealing that fluorination can modulate enzyme activity by altering substrate binding dynamics, thus affecting overall catalytic efficiency .

Q & A

Basic: What are the standard synthetic routes for preparing (R)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid?

Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, fluorination at the β-position, and subsequent deprotection/acidification. For example, analogous compounds are synthesized via:

- Hydrolysis of esters using LiOH in THF/water mixtures (1–2 hours, pH ~6) to yield carboxylic acids without further purification .

- Coupling reactions with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, followed by purification via preparative HPLC .

Fluorination strategies may involve electrophilic fluorinating agents or fluorinated building blocks, though specific protocols for the 2-fluoro substitution require optimization to retain stereochemical integrity.

Basic: How is the stereochemical purity of the (R)-enantiomer validated during synthesis?

Answer:

Chiral purity is confirmed using:

- Chiral HPLC : To resolve enantiomers and quantify optical purity.

- Optical Rotation : Measured with a polarimeter (e.g., [α]D values reported for similar Boc-protected amino acids) .

- NMR Spectroscopy : Diastereotopic proton splitting in the fluorinated region (e.g., ¹⁹F NMR or ¹H-¹⁹F coupling) can indicate racemization .

Advanced: What experimental precautions are necessary to prevent racemization during Boc deprotection or coupling reactions?

Answer:

Racemization risks arise under basic or high-temperature conditions. Key strategies include:

- Using mild deprotection agents (e.g., TFA in dichloromethane at 0°C) instead of strong bases.

- Avoiding prolonged reaction times during coupling steps with DCC/DMAP, which can induce epimerization .

- Monitoring reaction progress via TLC or LC-MS to terminate reactions before side reactions occur .

Advanced: How does the fluorine atom at the β-position influence the compound’s reactivity in peptide coupling or drug design?

Answer:

The electron-withdrawing fluorine atom:

- Enhances Metabolic Stability : Reduces susceptibility to enzymatic degradation compared to non-fluorinated analogs .

- Alters Conformation : The C–F bond’s stereoelectronic effects restrict rotational freedom, influencing binding affinity in enzyme inhibitors (e.g., Ube2g2 or fibrillarin inhibitors) .

- Impacts pKa : The fluorine adjacent to the carboxylic acid lowers its pKa, affecting solubility and ionization under physiological conditions .

Advanced: What contradictions exist in reported synthetic yields for Boc-protected fluorinated amino acids, and how can they be resolved?

Answer:

Discrepancies in yields (e.g., 60–85% for similar compounds) often stem from:

- Solvent Effects : THF/water mixtures vs. dichloromethane may alter hydrolysis efficiency .

- Purification Challenges : Fluorinated intermediates often require HPLC instead of column chromatography due to polar byproducts .

- Side Reactions : Competing esterification or Boc-group migration under acidic conditions. Optimization involves adjusting stoichiometry (e.g., excess LiOH) and reaction temperature .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm structure, purity, and fluorine integration .

- Mass Spectrometry (HRMS or LC-MS) : For molecular weight validation and detecting trace impurities .

- HPLC/UPLC : Reverse-phase methods with C18 columns (e.g., acetonitrile/water gradients) to assess purity (>95%) .

Advanced: How is this compound utilized in the design of irreversible enzyme inhibitors?

Answer:

The carboxylic acid moiety serves as a warhead for covalent binding to catalytic residues. For example:

- In Ube2g2 inhibitors, the fluorinated backbone enhances target engagement by stabilizing a non-hydrolyzable transition-state analog .

- Coupling with iodophenyl or pyridyl groups (via Suzuki-Miyaura cross-coupling) introduces steric bulk for selective binding pockets .

Advanced: What are the stability challenges for the Boc group under physiological conditions, and how do they affect pharmacokinetic studies?

Answer:

The Boc group is labile under:

- Acidic Conditions : Rapid cleavage in the stomach (pH ~1.5), limiting oral bioavailability.

- Enzymatic Hydrolysis : Esterases in plasma may degrade the protective group. Solutions include:

- Prodrug strategies (e.g., esterification of the carboxylic acid) .

- Replacing Boc with more stable protecting groups (e.g., Fmoc) for in vivo applications .

Basic: What safety precautions are essential when handling fluorinated amino acids?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane) .

- Waste Disposal : Segregate halogenated waste for incineration .

Advanced: How do structural modifications (e.g., trifluoromethyl or pyridyl substituents) impact biological activity?

Answer:

- Trifluoromethyl Groups : Enhance lipophilicity and membrane permeability, critical for blood-brain barrier penetration in CNS-targeted drugs .

- Pyridyl Substituents : Introduce hydrogen-bonding motifs for binding to kinase ATP pockets (e.g., in anticancer agents) .

- Fluorine Position : 2-Fluoro vs. 3-fluoro substitution alters dihedral angles, affecting target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.